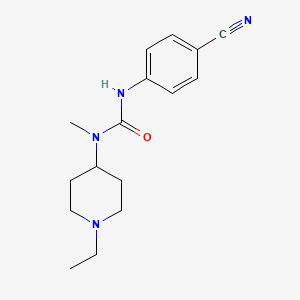
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is not fully understood. However, it has been suggested that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Furthermore, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have antioxidant properties and can protect cells from oxidative stress. In animal models, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to improve cognitive function and memory, reduce inflammation, and prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea for lab experiments is its high purity and good yields. This makes it easier to obtain consistent and reproducible results. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, one limitation of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is its relatively high cost compared to other compounds used in scientific research.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. One area of interest is the development of novel derivatives of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans for the treatment of cancer and neurological disorders.
Synthesemethoden
The synthesis of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-cyanophenyl isocyanate with 1-ethyl-4-piperidone, followed by the addition of methylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been reported to yield high purity and good yields of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20-10-8-15(9-11-20)19(2)16(21)18-14-6-4-13(12-17)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDWXQNCASVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)











![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)